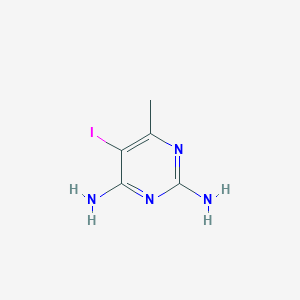

5-Iodo-6-methylpyrimidine-2,4-diamine

Beschreibung

Pyrimidine (B1678525) Nucleus in Contemporary Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature and synthetic chemistry. mdpi.comnih.gov It forms the core structure of essential biomolecules such as the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. nih.govaip.org This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the development of new therapeutic agents. benthamscience.comnih.gov

The versatility of the pyrimidine nucleus has led to its incorporation into a wide array of approved drugs with diverse therapeutic applications. researchgate.netnih.govtandfonline.com Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. mdpi.comnih.govnih.gov The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The structural flexibility of the pyrimidine scaffold allows for substitutions at various positions, enabling chemists to fine-tune the biological activity and selectivity of the resulting compounds. mdpi.com This has led to the development of numerous pyrimidine-based drugs targeting a variety of enzymes and receptors. benthamscience.com

Table 1: Examples of Commercially Available Pyrimidine-Based Drugs

| Drug Name | Therapeutic Area |

| Imatinib | Anticancer |

| Rosuvastatin | Cardiovascular |

| Trimethoprim | Antibacterial |

| Rilpivirine | Antiviral |

Halogenation, the introduction of one or more halogen atoms into a molecule, is a critical strategy in medicinal chemistry for modulating the properties of a lead compound. rsc.orgnih.gov In pyrimidine chemistry, the incorporation of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov Halogenated pyrimidines serve as versatile synthetic intermediates, particularly in transition metal-catalyzed cross-coupling reactions, which are instrumental in creating more complex molecular architectures. rsc.org

The introduction of an iodine atom, as seen in 5-Iodo-6-methylpyrimidine-2,4-diamine, is of particular interest. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making iodinated pyrimidines highly valuable precursors for further functionalization through reactions like the Suzuki and Sonogashira couplings. nih.govmdpi.com This reactivity allows for the facile introduction of a wide range of substituents at the 5-position of the pyrimidine ring, enabling the exploration of structure-activity relationships.

The 2,4-Diaminopyrimidine (B92962) Motif: A Key Structural Framework

Within the broader class of pyrimidines, the 2,4-diaminopyrimidine motif is a key structural framework with significant therapeutic importance. ontosight.ai This scaffold is present in numerous biologically active compounds and is particularly known for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway of many organisms. nih.gov

The 2,4-diaminopyrimidine core possesses distinct structural features that contribute to its biological activity. The two amino groups can act as hydrogen bond donors, facilitating interactions with biological targets. The pyrimidine ring itself can engage in π-π stacking interactions. The synthetic accessibility of this motif allows for extensive modifications at various positions of the pyrimidine ring, enabling the optimization of potency and selectivity. nih.gov

The synthesis of substituted 2,4-diaminopyrimidines often involves the condensation of a guanidine (B92328) derivative with a β-dicarbonyl compound or a related three-carbon fragment. bu.edu.eg Subsequent modifications, such as halogenation, can be performed to introduce reactive handles for further diversification. mdpi.com

A significant body of research exists on substituted 2,4-diaminopyrimidines, providing a strong foundation for understanding the potential of this compound. Many of these studies have focused on the development of DHFR inhibitors. For instance, trimethoprim, a well-known antibacterial agent, features the 2,4-diaminopyrimidine core. nih.gov

Research has shown that substitutions at the 5- and 6-positions of the 2,4-diaminopyrimidine ring can profoundly impact biological activity. The introduction of a methyl group at the 6-position and an iodo group at the 5-position, as in the title compound, creates a molecule with specific steric and electronic properties. The iodine at the 5-position is a key feature, serving as a versatile handle for introducing a variety of substituents via cross-coupling reactions to generate libraries of novel compounds for biological screening. nih.gov For example, 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives have been synthesized and utilized as precursors in Suzuki reactions to introduce aryl groups at the 5-position, leading to the discovery of potent anti-tubercular agents. mdpi.com

Table 2: Selected Research on Substituted 2,4-Diaminopyrimidines

| Compound Class | Therapeutic Target/Application | Key Findings |

| 2,4-Diamino-5-aryl-6-substituted pyrimidines | Antitubercular (Mycobacterium tuberculosis DHFR) | Compounds with specific side chains showed good anti-TB activity and selectivity. mdpi.com |

| 2,4-Diaminopyrimidine derivatives | Anticancer | Some derivatives exhibited potent activity against various cancer cell lines. rsc.org |

| Substituted 2,4-diaminopyrimidines | Antibacterial (Bacillus anthracis DHFR) | Novel compounds synthesized via Heck coupling showed significant activity. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodo-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUTWHHZQHROTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578906 | |

| Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189810-94-4 | |

| Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Iodo 6 Methylpyrimidine 2,4 Diamine and Its Analogues

Regioselective Iodination at the C5-Position of Pyrimidine (B1678525) Derivatives

The introduction of an iodine atom at the C5-position of the pyrimidine ring is a key transformation. The C5-position is electronically favorable for electrophilic attack, allowing for direct and selective iodination under appropriate conditions.

Electrophilic iodination is a common and effective method for introducing iodine onto electron-rich aromatic and heteroaromatic rings. For pyrimidines, which can be electron-deficient, the reaction often requires an activating agent or a potent electrophilic iodine source. nih.gov Molecular iodine (I₂) itself has weak reactivity, necessitating harsh conditions or the use of oxidative agents. mdpi.com

A widely used and efficient reagent for this purpose is N-iodosuccinimide (NIS). For instance, 2,4-diamino-6-substituted pyrimidines can be effectively iodinated at the 5-position using NIS in dry acetonitrile, producing the desired 2,4-diamino-5-iodo-6-substituted pyrimidine precursors in high yields of 96–98%. nih.govmdpi.com

Other protocols involve the in-situ generation of a more reactive electrophilic iodine species. One such method combines molecular iodine with sodium nitrite (B80452) (I₂/NaNO₂), which has proven to be a simple, high-yielding, and regioselective system for the 5-iodination of pyrimidine bases and nucleosides at room temperature. heteroletters.org Similarly, combining molecular iodine with silver salts, such as silver mesylate (AgOMs), can generate a sulfonyl-based hypoiodite (B1233010), a powerful electrophilic iodinating reagent capable of functionalizing (hetero)arenes. nih.govacs.org

| Reagents | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Acetonitrile | Common and effective for 2,4-diaminopyrimidines. | 96–98% | nih.govmdpi.com |

| Iodine (I₂) / Sodium Nitrite (NaNO₂) | Acetonitrile | Mild conditions, room temperature reaction. | High | heteroletters.org |

| Iodine (I₂) / Silver Mesylate (AgOMs) | - | Forms a highly reactive sulfonyl hypoiodite species in situ. | - | acs.org |

| Iodine (I₂) / Silver Nitrate (B79036) (AgNO₃) | Solvent-free | Used in mechanochemical "green" synthesis. | 70–98% | nih.gov |

Traditional electrophilic iodination methods often rely on toxic reagents and harsh acidic conditions, such as using sulfuric or nitric acid. nih.govsemanticscholar.org In response, significant research has focused on developing greener, more sustainable protocols.

One innovative approach is the use of mechanochemistry, where reactions are performed by mechanical grinding under solvent-free conditions. mdpi.com A simple, eco-friendly method for the C5-iodination of pyrimidine derivatives involves grinding solid iodine and silver nitrate (AgNO₃) with the substrate using a mortar and pestle or a mixer mill. mdpi.comresearchgate.net This method is notable for its short reaction times (20–30 minutes), simple setup, high yields (70–98%), and elimination of bulk solvents. nih.govsemanticscholar.orgresearchgate.net The silver nitrate acts as a Lewis acid, reacting with iodine to generate a potent electrophilic iodinating species in situ. mdpi.com

Another environmentally conscious strategy utilizes water as a solvent. An efficient method for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines has been developed using a hypervalent iodine(III) reagent with potassium iodide in water at room temperature. rsc.org This approach avoids organic solvents and toxic reagents, offering a practical and green alternative for synthesizing halogenated heterocycles. rsc.org The combination of molecular iodine with sodium nitrite is also considered an environmentally benign method due to the use of a non-toxic, inexpensive, and readily available reagent under mild, ambient conditions. heteroletters.org

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry | Iodine (I₂), Silver Nitrate (AgNO₃) | Solvent-free, room temperature, mechanical grinding | Fast (20-30 min), high yield (70-98%), avoids toxic solvents and acids. | mdpi.comnih.govsemanticscholar.orgresearchgate.net |

| Aqueous Synthesis | Potassium Iodide (KI), Hypervalent Iodine(III) Reagent | Water as solvent, room temperature | Uses a green solvent, avoids toxic reagents, mild conditions. | rsc.org |

| Eco-Friendly Reagents | Iodine (I₂), Sodium Nitrite (NaNO₂) | Acetonitrile, room temperature | Utilizes non-toxic, inexpensive, and readily available reagents. | heteroletters.org |

Construction of the 5-Iodo-6-methylpyrimidine-2,4-diamine Scaffold via Multi-step Routes

A robust and common strategy involves the use of dichloropyrimidine intermediates. These compounds are highly activated towards nucleophilic substitution, allowing for the sequential introduction of amino groups to form the desired diamine structure.

The synthesis often begins with a 2-amino-4,6-dihydroxypyrimidine (B16511) derivative, which can be prepared through the condensation of a substituted malonic acid diester with guanidine (B92328). nih.gov To activate the C4 and C6 positions for nucleophilic substitution, the hydroxyl groups must be converted into better leaving groups, typically halogens.

This transformation is efficiently achieved through chlorination using a Vilsmeier-Haack-Arnold reagent or phosphorus oxychloride (POCl₃). nih.govresearchgate.net Reacting a 5-substituted 2-amino-4,6-dihydroxypyrimidine with POCl₃, often in the presence of a base or an amide like N,N-dimethylformamide (DMF), converts it into the corresponding 5-substituted 2-amino-4,6-dichloropyrimidine (B145751) in high yields. nih.govgoogleapis.com This dichlorinated intermediate is a key building block for the subsequent amination steps. researchgate.net

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen atoms. researchgate.net This reactivity allows for the displacement of the chlorides by amines to form aminopyrimidines.

The formation of a 2,4-diamine from a 4,6-dichloropyrimidine (B16783) precursor proceeds via a sequential substitution process. The reaction of 4,6-dichloropyrimidine with amines can lead to either mono- or di-amination products, depending on the stoichiometry and reaction conditions. nih.gov By controlling the amount of the amine nucleophile and the reaction temperature, one can selectively replace one chlorine atom first, followed by the second, which can allow for the synthesis of unsymmetrical diamines if two different amines are used. clockss.org This sequential displacement provides a versatile method for constructing the 2,4-diamino functionality on the pyrimidine scaffold, completing the synthesis of the target molecule's core structure. nih.gov

Strategies for the Stereoselective Introduction of the C6-Methyl Group

The stereoselective synthesis of molecules with chiral centers is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. In the context of 6-methylpyrimidine analogues, the introduction of the methyl group at the C6 position can create a stereocenter, particularly when the pyrimidine ring is synthesized in a way that leads to a non-planar conformation or when the C6 position is prochiral.

While the literature on the direct asymmetric methylation of a pre-formed pyrimidine ring at the C6 position is sparse, several established principles of asymmetric synthesis can be hypothetically applied:

Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary incorporation of a chiral molecule (the auxiliary) into the pyrimidine precursor. The auxiliary then directs the introduction of the methyl group to one face of the molecule, leading to a preponderance of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Substrate-Controlled Diastereoselective Reactions: If a chiral center already exists within the pyrimidine precursor, it can influence the stereochemical outcome of the methylation at C6. The steric and electronic properties of the existing stereocenter can favor the approach of the methylating agent from a specific trajectory.

Asymmetric Catalysis: The use of chiral catalysts (organocatalysts or transition-metal complexes) could, in principle, enable the enantioselective methylation of a suitable pyrimidine precursor. The catalyst would create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Currently, the construction of the pyrimidine ring from chiral building blocks that already contain the C6-methyl stereocenter represents a more common and predictable strategy for achieving stereoselectivity.

Derivatization from Hydroxypyrimidine Precursors

A common and cost-effective strategy for the synthesis of this compound involves the derivatization of readily available hydroxypyrimidine precursors. A key starting material for this route is 2-amino-6-methylpyrimidin-4-ol, also known as 6-methylisocytosine.

The synthesis of the pivotal intermediate, 2-Amino-5-iodo-6-methylpyrimidin-4-ol , can be achieved through the direct iodination of 2-amino-6-methylpyrimidin-4-ol. A typical procedure involves dissolving the starting material in hot glacial acetic acid, followed by the addition of an iodinating agent such as N-iodosuccinimide (NIS). The reaction mixture is heated briefly and then allowed to crystallize upon cooling, yielding the desired 5-iodo derivative. prepchem.com

With the 2-amino-5-iodo-6-methylpyrimidin-4-ol in hand, the next crucial step is the conversion of the 4-hydroxyl group into a 4-amino group to furnish the target 2,4-diamine. This transformation is typically a two-step process:

Chlorination of the Hydroxyl Group: The hydroxyl group is first converted into a more reactive leaving group, commonly a chloro group. This is achieved by treating the hydroxypyrimidine with a chlorinating agent, most frequently phosphorus oxychloride (POCl₃). nih.govgoogle.com The reaction is often heated to ensure complete conversion.

Nucleophilic Aromatic Substitution (SNAr) with Ammonia (B1221849): The resulting 4-chloropyrimidine (B154816) is then subjected to amination. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. Heating the 4-chloro intermediate with ammonia (often in a sealed vessel and in a solvent like methanol (B129727) or ethanol) displaces the chloride ion to yield the desired 2,4-diaminopyrimidine (B92962). mdpi.comgoogle.com

This synthetic sequence is a robust and widely employed method for accessing 2,4-diaminopyrimidine scaffolds from their corresponding hydroxypyrimidine precursors.

Innovative Synthetic Transformations for Pyrimidine Functionalization

Modern organic synthesis has provided a plethora of tools for the efficient and selective functionalization of heterocyclic systems. For this compound, these innovative transformations unlock a vast chemical space for the generation of diverse analogues.

Palladium-Catalyzed Cross-Coupling and Functionalization Reactions involving C-I Bonds

The carbon-iodine bond at the C5 position of this compound is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern drug discovery for building molecular complexity. nih.govmdpi.com

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalysts/Conditions |

| Suzuki-Miyaura Coupling | Boronic acids or esters | C-C (Aryl, Heteroaryl, Vinyl, Alkyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd/C with a base (e.g., K₂CO₃, Na₂CO₃) in solvents like DME, THF, or water/ethanol mixtures. nih.govresearchgate.netresearchgate.net |

| Sonogashira Coupling | Terminal alkynes | C-C (Alkynyl) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N, piperidine). nih.govwikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org |

| Heck Coupling | Alkenes | C-C (Vinyl) | Pd(OAc)₂, PdCl₂ with a phosphine (B1218219) ligand and a base. |

| Buchwald-Hartwig Amination | Amines | C-N | Pd catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu). |

| Carbonylative Couplings | Carbon monoxide | C-C (Carbonyl) | Pd catalyst in the presence of CO gas and a nucleophile (e.g., alcohol for ester formation). |

The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in these cross-coupling reactions, often allowing for milder reaction conditions. This enables the selective functionalization of the C5 position even in the presence of other halogen atoms on the molecule. rsc.org

Multicomponent Synthesis of Pyrimidine Ring Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. mdpi.com Several MCRs are available for the construction of the pyrimidine core.

One of the most classical methods is the Pinner pyrimidine synthesis , which involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. slideshare.netwikipedia.orgslideshare.net To synthesize a 2,4-diamino-6-methylpyrimidine scaffold, guanidine (which can be considered a diaminoamidine) can be reacted with a β-dicarbonyl compound containing a methyl group, such as ethyl acetoacetate. This condensation reaction, typically carried out under basic or acidic conditions, directly assembles the 2-amino-4-hydroxy-6-methylpyrimidine (B160893) ring. Subsequent iodination and conversion of the hydroxyl group to an amine, as described in section 2.2.3, would lead to the target molecule.

Other MCRs for pyrimidine synthesis often involve the reaction of ketones, nitriles, and a source of the N-C-N fragment under various catalytic conditions, offering alternative routes to diversely substituted pyrimidine rings. organic-chemistry.org

Site-Selective C-H Functionalization Strategies for Pyrimidine Amines

Direct C-H functionalization is an emerging and powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. For electron-rich systems like 2,4-diaminopyrimidines, the direct and selective activation of C-H bonds presents a significant challenge due to the multiple potential reaction sites.

Recent advances have shown that site-selective C-H functionalization of pyrimidines is achievable, often through the use of directing groups or by exploiting the inherent electronic properties of the ring.

Directed C-H Activation: This strategy involves the use of a directing group that chelates to a transition metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its activation. mdpi.comresearchgate.net For pyrimidine amines, the amino groups themselves or a suitably installed N-functional group could potentially act as directing groups to guide the functionalization to an adjacent C-H bond.

C2-Selective Amination: Recent studies have demonstrated the direct C2-selective amination of pyrimidines via the formation of pyrimidinyl iminium salt intermediates. documentsdelivered.comresearchgate.netacs.org This approach allows for the introduction of various amine functionalities at the C2 position, which is typically less reactive towards nucleophiles than the C4 and C6 positions.

While the direct C-H functionalization of 2,4-diaminopyrimidines is still a developing field, these innovative strategies hold great promise for the future synthesis of novel analogues of this compound with unprecedented structural diversity.

Chemical Transformations and Derivatization Chemistry of 5 Iodo 6 Methylpyrimidine 2,4 Diamine

Reactivity at the C5-Iodo Site

The iodine atom at the C5 position is the most versatile functional handle for derivatization. Its reactivity is central to the role of this compound as a building block in medicinal and materials chemistry.

The carbon-iodine (C-I) bond in 5-iodopyrimidines is significantly more reactive than corresponding carbon-bromine or carbon-chlorine bonds. The C-I bond is longer and weaker, making the iodine atom an excellent leaving group in various reactions. This enhanced reactivity is primarily exploited in transition metal-catalyzed cross-coupling reactions, where the initial step is typically the oxidative addition of the C-I bond to a low-valent metal catalyst (e.g., Palladium(0)). The electron-deficient nature of the pyrimidine (B1678525) ring further facilitates this oxidative addition step. This inherent reactivity makes C5-iodopyrimidines, including 5-iodo-6-methylpyrimidine-2,4-diamine, valuable substrates for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at the C5 position.

Transition metal-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of the C5 position. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using organoboron reagents, is particularly well-documented for this class of compounds.

Research has demonstrated the successful application of Suzuki reactions to introduce various aryl groups at the C5 position of 2,4-diaminopyrimidine (B92962) scaffolds. In a typical procedure, a 5-iodo-2,4-diaminopyrimidine derivative is reacted with a substituted phenylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com For instance, 2,4-diamino-5-iodo-6-substituted pyrimidines have been successfully coupled with a range of phenylboronic acids to generate 5-aryl-2,4-diaminopyrimidine derivatives in good to excellent yields. nih.govmdpi.com The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield.

Below is a table summarizing representative Suzuki coupling reactions performed on 5-iodo-2,4-diaminopyrimidine precursors.

| 5-Iodo Pyrimidine Precursor | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Diamino-5-iodo-6-(substituted)pyrimidine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 85 | nih.gov |

| 2,4-Diamino-5-iodo-6-(substituted)pyrimidine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 92 | nih.gov |

| 2,4-Diamino-5-iodo-6-(substituted)pyrimidine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 88 | nih.gov |

| 2,4-Diamino-5-iodo-6-(substituted)pyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 82 | nih.gov |

| 2,4-Diamino-5-iodo-6-(substituted)pyrimidine | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | CH₃CN/H₂O | 78 | nih.gov |

Beyond the Suzuki reaction, other palladium-catalyzed couplings like the Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions are also viable, offering further avenues for diverse C5-functionalization.

Direct displacement of the iodide at the C5 position via a nucleophilic aromatic substitution (SNAr) mechanism is also a possible transformation. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism is facilitated in electron-deficient aromatic systems, such as pyrimidines, where the ring can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org The reaction involves the attack of a nucleophile on the carbon bearing the leaving group, followed by the elimination of the iodide ion. khanacademy.org

However, for SNAr to be efficient, the aromatic ring often requires strong electron-withdrawing groups positioned ortho or para to the leaving group to sufficiently activate the substrate. libretexts.org While the pyrimidine ring is inherently electron-poor, direct intermolecular SNAr at the C5-iodo position by common nucleophiles can be challenging and may require harsh conditions. In many cases, intramolecular SNAr reactions, where the nucleophile is tethered to another part of the molecule, proceed more readily. nih.gov Consequently, transition metal-catalyzed coupling reactions are generally the preferred method for achieving C5-functionalization due to their broader substrate scope and milder reaction conditions.

Chemical Modifications of the Amino Functional Groups (N2 and N4)

The exocyclic amino groups at the C2 and C4 positions provide additional sites for derivatization, enabling the synthesis of a wide array of analogues and the construction of more complex heterocyclic structures.

The primary amino groups at the N2 and N4 positions can undergo standard amine derivatization reactions such as acylation and alkylation. Acylation, typically performed with acid chlorides or anhydrides, converts the amino groups into amides. nih.gov Alkylation, using alkyl halides or other electrophilic alkylating agents, introduces alkyl substituents onto the nitrogen atoms. nih.gov

These reactions offer a straightforward method to modify the steric and electronic properties of the pyrimidine core. It is important to note that with two amino groups present, mixtures of mono- and di-substituted products are possible. Controlling the stoichiometry of the reagents and the reaction conditions can allow for selective mono-substitution, although achieving regioselectivity between the N2 and N4 positions can be challenging and may depend on subtle differences in their nucleophilicity.

The 2,4-diaminopyrimidine moiety is a classic precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. nih.govnih.govencyclopedia.pub These reactions typically involve the condensation of the diaminopyrimidine with a 1,3-bielectrophilic partner. For example, reaction with α,β-unsaturated carbonyl compounds, 1,3-diketones, or their equivalents can lead to the formation of a new six-membered ring fused to the pyrimidine core. researchgate.net

One established strategy involves reacting a 2,4,6-triaminopyrimidine (B127396) (a close analogue) with nitromalonaldehyde (B3023284) to form a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further functionalized. nih.govnih.govencyclopedia.pub Another approach involves the reaction of 2,4-diaminopyrimidines with biselectrophiles like phenacyl bromides, which can lead to the formation of thieno[2,3-d]pyrimidines or pteridines depending on the substituents and reaction conditions. acs.orgnih.gov These cyclization strategies are powerful tools for rapidly increasing molecular complexity and accessing biologically important scaffolds. nih.gov

Functionalization of the C6-Methyl Group

The strategic modification of the C6-methyl group of this compound represents a pivotal step in the synthesis of diverse derivatives with potential biological applications. However, direct functionalization of this methyl group has proven to be a considerable synthetic challenge. The electron-donating nature of the two amino groups at the C2 and C4 positions deactivates the pyrimidine ring towards certain electrophilic substitutions and can complicate reactions at the C6-methyl position. Consequently, direct oxidation, halogenation, or condensation of the C6-methyl group on the intact this compound core is not extensively documented in the scientific literature.

Instead, the prevailing synthetic strategies involve the construction of the pyrimidine ring with a pre-functionalized side chain at the C6 position. This approach circumvents the difficulties associated with the direct modification of the methyl group and offers a more versatile route to a wide array of C6-substituted 2,4-diaminopyrimidine derivatives. These methods typically involve the condensation of a guanidine (B92328) salt with a β-keto nitrile or a related three-carbon precursor that already bears the desired functionalized aliphatic side chain.

Synthetic Methodologies for Aliphatic Side-Chain Modifications

Given the limited success of direct functionalization, the synthesis of this compound derivatives with modified aliphatic side chains at the C6 position predominantly relies on building the heterocyclic core from appropriately substituted precursors. This section will detail the primary synthetic methodologies that enable the introduction of functionalized alkyl groups at the C6 position, which can then be further elaborated.

One of the most effective methods for constructing the 2,4-diaminopyrimidine scaffold is through the cyclization of guanidine with a β-dicarbonyl compound or its synthetic equivalent. By selecting a precursor where the "methyl" group is already functionalized (e.g., as a hydroxymethyl, halomethyl, or a protected aldehyde), the desired C6-functionalized 2,4-diaminopyrimidine can be obtained. Subsequent iodination at the C5 position would then yield the target scaffold for further derivatization.

For instance, the synthesis of 2,4-diamino-6-(hydroxymethyl)pyrimidine can be achieved through the condensation of guanidine with an appropriate three-carbon unit containing a protected or latent hydroxymethyl group. This intermediate can then be subjected to iodination to introduce the iodine atom at the C5 position.

Similarly, to obtain derivatives with a C6-aminomethyl side chain, a synthetic route starting from a precursor containing a protected aminomethyl group can be envisioned. The pyrimidine ring is first constructed, followed by deprotection and any further modification of the amino group. Iodination at C5 would be the final step to achieve the desired 5-iodo-6-(aminomethyl)pyrimidine-2,4-diamine scaffold.

The table below summarizes the synthetic approaches to introduce functionalized aliphatic side chains at the C6 position of the 2,4-diaminopyrimidine ring, which are then amenable to iodination at the C5 position.

| C6-Substituent | Precursor for Cyclization with Guanidine | Subsequent Functionalization Steps |

| -CH₂OH | 3-Hydroxy-2-(alkoxymethylene)propanenitrile | Iodination at C5 |

| -CH₂X (X=Cl, Br) | 3-Halo-2-(alkoxymethylene)propanenitrile | Iodination at C5, Nucleophilic substitution |

| -CHO | Acetoacetaldehyde dimethyl acetal | Cyclization, Iodination at C5, Deprotection |

| -CH₂NH₂ | N-(3-cyano-1-oxopropan-2-yl)acetamide | Cyclization, Deprotection, Iodination at C5 |

These synthetic routes, which introduce the functionalized side chain prior to or during the formation of the pyrimidine ring, represent the most viable and documented strategies for accessing C6-aliphatic side-chain modified derivatives of this compound. Further research into direct C-H functionalization methods for electron-rich heterocyclic systems may in the future provide more direct routes for the modification of the C6-methyl group.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Iodo 6 Methylpyrimidine 2,4 Diamine Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrimidine (B1678525) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural assignment of 5-Iodo-6-methylpyrimidine-2,4-diamine analogues.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical analogue, signals corresponding to the amino (NH₂) protons and the methyl (CH₃) group protons can be readily identified. For instance, in (R)-2,4-Diamino-5-iodo-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine, the two NH₂ groups appear as distinct singlets at δ 5.06 and δ 4.69 ppm, while the methyl groups of the dioxolane moiety appear at δ 1.47 and δ 1.39 ppm mdpi.com. The absence of a proton at the 5-position of the pyrimidine ring is a key indicator of successful iodination.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals would be expected for the methyl carbon, the iodinated C5 carbon, and the other carbons of the pyrimidine ring (C2, C4, C6). The chemical shifts are highly sensitive to the electronic environment; for example, carbons bonded to electronegative nitrogen atoms appear further downfield.

2D NMR Techniques : Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning complex structures. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (carbons with no attached protons), such as the C2, C4, C5, and C6 atoms in the pyrimidine ring, by observing their correlations with nearby methyl or amino protons mdpi.com.

Table 1: Representative ¹H NMR Data for a 5-Iodo-2,4-diaminopyrimidine Analogue

| Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| NH₂ (at C2 or C4) | 5.06 (s, 2H) | mdpi.com |

| NH₂ (at C2 or C4) | 4.69 (s, 2H) | mdpi.com |

| Substituent CH₃ | 1.47 (s, 3H) | mdpi.com |

| Substituent CH₃ | 1.39 (s, 3H) | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with confidence mdpi.commdpi.com.

For this compound analogues, electrospray ionization (ESI) is a common technique, which typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ mdpi.commdpi.com. For example, the HRMS of (R)-2,4-Diamino-5-iodo-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine showed an [M+H]⁺ ion at m/z 367.0265, which corresponds to the calculated value of 367.0267 for the formula C₁₀H₁₆IN₄O₃⁺ mdpi.com. The characteristic isotopic pattern of iodine (a single stable isotope at 127 amu) simplifies the interpretation of the mass spectrum. Electron ionization (EI) mass spectra can provide additional structural information through analysis of fragmentation patterns, where the molecule breaks apart in a predictable manner researchgate.netnist.gov.

Table 2: Representative Mass Spectrometry Data for 2,4-Diaminopyrimidine (B92962) Analogues

| Compound | Ionization Method | Observed m/z ([M+H]⁺) | Reference |

|---|---|---|---|

| (R)-2,4-Diamino-5-iodo-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | ES-MS | 367.0 | mdpi.com |

| 2-(Heptylthio)pyrimidine-4,6-diamine | HRMS (ESI-TOF) | 241.1500 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound analogues, the IR spectrum displays characteristic absorption bands.

Key vibrational frequencies include:

N-H Stretching : The amino groups (NH₂) typically show sharp absorption bands in the range of 3500-3300 cm⁻¹ mdpi.com. Often, two distinct bands are visible, corresponding to the symmetric and asymmetric stretching vibrations.

C=N and C=C Stretching : The pyrimidine ring exhibits characteristic stretching vibrations for C=N and C=C bonds between 1650 cm⁻¹ and 1550 cm⁻¹ mdpi.comresearchgate.net.

C-I Stretching : The vibration corresponding to the carbon-iodine bond is found in the far-infrared region, typically below 500 cm⁻¹. A peak observed around 476 cm⁻¹ has been assigned to the C-I bond in a 5-iodo-2,4-diaminopyrimidine derivative mdpi.com.

Table 3: Key IR Absorption Bands for a 5-Iodo-2,4-diaminopyrimidine Analogue

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (NH₂) | N-H Stretching | 3464, 3402, 3356 | mdpi.com |

| Pyrimidine Ring | C=N Stretching | 1649, 1627 | mdpi.com |

| Pyrimidine Ring | C=C Stretching | 1550 | mdpi.com |

| Carbon-Iodine | C-I Stretching | 476 | mdpi.com |

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the exact three-dimensional structure of a crystalline solid. It provides precise coordinates for each atom in the molecule and in the crystal lattice, offering definitive proof of structure and stereochemistry nih.govnih.govmdpi.com.

SC-XRD analysis confirms the connectivity of atoms, bond lengths, and bond angles with very high precision. For analogues of this compound, this technique would verify the planarity of the pyrimidine ring and the precise locations of the iodo, methyl, and diamino substituents nih.gov. This is particularly important for confirming the regiochemistry of reactions, for instance, verifying that iodination occurred at the C5 position nih.gov. The resulting structural data serves as an ultimate benchmark for the assignments made by spectroscopic methods.

Beyond the structure of a single molecule, SC-XRD reveals how molecules arrange themselves in the crystal lattice, a field known as crystal engineering. This packing is dictated by a network of non-covalent intermolecular forces, including hydrogen bonds and halogen bonds nih.govacs.org.

Hydrogen Bonding : The 2,4-diamino groups and the nitrogen atoms of the pyrimidine ring are excellent hydrogen bond donors and acceptors, respectively. A very common and robust interaction in 2,4-diaminopyrimidine structures is the formation of a self-complementary dimer via a pair of N-H∙∙∙N hydrogen bonds, creating a characteristic R₂²(8) graph-set motif nih.govmdpi.com. These dimers can be further linked by other hydrogen bonds, such as N-H∙∙∙O or O-H∙∙∙N, if other functional groups are present, forming extended chains, sheets, or 3D networks nih.govmdpi.com.

Halogen Bonding : The iodine atom at the 5-position can act as a halogen bond donor. This is an attractive, non-covalent interaction between the electrophilic region on the iodine atom and a Lewis base, such as a nitrogen atom on an adjacent molecule (I∙∙∙N) nih.gov. These interactions are highly directional and can be used to control the assembly of molecules into one-dimensional chains or more complex architectures nih.gov. For example, in co-crystals of similar iodo-substituted compounds, I∙∙∙N halogen bond distances have been observed in the range of 2.8 to 3.0 Å nih.gov. Other halogen-based interactions, such as C-I∙∙∙I-C contacts, can also play a role in the crystal packing nih.gov. The combination of strong hydrogen bonds and directional halogen bonds allows for the rational design of complex supramolecular structures nih.gov.

Table 4: Common Supramolecular Interactions in Iodinated Pyrimidine Analogues

| Interaction Type | Description | Typical Bond Distance (Å) | Reference |

|---|---|---|---|

| Hydrogen Bond (N-H∙∙∙N) | Forms R₂²(8) homosynthons between pyrimidine molecules | ~2.9-3.2 | acs.orgnih.govmdpi.com |

| Hydrogen Bond (N-H∙∙∙O) | Links pyrimidine units to carboxylate or other oxygen-containing groups | ~2.8-3.0 | nih.gov |

| Halogen Bond (C-I∙∙∙N) | Connects iodine atom to a nitrogen atom of an adjacent molecule | ~2.8-3.0 | nih.gov |

Computational Chemistry and Theoretical Investigations of 5 Iodo 6 Methylpyrimidine 2,4 Diamine

Density Functional Theory (DFT) Based Analyses

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT-based analysis of 5-Iodo-6-methylpyrimidine-2,4-diamine would be foundational to understanding its intrinsic properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is vital for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. A future analysis would involve visualizing the electron density distribution of these orbitals to predict sites susceptible to electrophilic and nucleophilic attack.

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, each vibrational mode (stretching, bending, twisting) of the molecule can be assigned to a specific peak in the experimental spectrum. This correlation is invaluable for confirming the molecular structure and understanding the dynamics of its chemical bonds. For this compound, this analysis would help identify characteristic frequencies for the pyrimidine (B1678525) ring, amino groups, methyl group, and the carbon-iodine bond.

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO theory, a range of quantum chemical descriptors can be calculated to provide a more detailed picture of molecular reactivity and stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, also known as hyperconjugation, between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater molecular stability. For the target compound, NBO analysis would reveal the nature of the bonds, lone pairs, and the delocalization of electron density throughout the pyrimidine ring and its substituents.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

While specific data tables and detailed research findings for this compound are currently unavailable, the established computational methodologies described provide a clear framework for its future scientific exploration. Such studies would be essential to fully characterize this compound and unlock its potential applications.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein like an enzyme or a receptor. These in silico methods are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological testing.

The 2,4-diaminopyrimidine (B92962) core is a well-established pharmacophore known to interact with various enzymes, making it a "privileged scaffold" in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor allows it to mimic the binding of endogenous ligands to enzyme active sites.

Dihydrofolate Reductase (DHFR) Interactions:

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. The 2,4-diaminopyrimidine moiety is famously the core of DHFR inhibitors like trimethoprim. While direct docking studies on this compound are not extensively detailed in publicly available literature, computational analyses of closely related derivatives provide significant insights into its potential binding mode.

For instance, molecular docking studies have been performed on inhibitors synthesized using this compound as a starting material. bohrium.comgoogle.com In one such study, a derivative, 6-methyl-5-[3-(3,4,5-trimethoxyphenyl)prop-1-yn-1-yl]pyrimidine-2,4-diamine, was docked into the DHFR active site. The computational model revealed that the 2,4-diaminopyrimidine portion of the molecule is critical for anchoring the inhibitor within the enzyme's active site. bohrium.com The key interactions observed for the pyrimidine core are conserved across many DHFR inhibitors and are predicted to be the primary mode of binding for this compound itself.

These foundational interactions typically involve a network of hydrogen bonds with highly conserved amino acid residues in the DHFR active site. The N1 and the 2-amino group of the pyrimidine ring often form hydrogen bonds with a key aspartate residue (Asp32 in Candida glabrata DHFR), while the 4-amino group interacts with nearby valine and threonine residues (Val9, Val10, and Thr134). bohrium.com The 6-methyl group and the 5-iodo substituent would then occupy adjacent pockets, influencing specificity and potency.

Interactive Data Table: Predicted DHFR Interactions for the 2,4-Diaminopyrimidine Core Below is a summary of the key predicted hydrogen bonding interactions between the 2,4-diaminopyrimidine scaffold and representative DHFR active site residues, based on studies of its derivatives. bohrium.com

| Ligand Moiety | DHFR Residue | Interaction Type |

| Pyrimidine N1 | Aspartate | Hydrogen Bond Acceptor |

| 2-Amino Group | Aspartate | Hydrogen Bond Donor |

| 4-Amino Group | Valine | Hydrogen Bond Donor |

| 4-Amino Group | Threonine | Hydrogen Bond Donor |

Kinase Interactions:

The 2,4-diaminopyrimidine scaffold is also a recognized "hinge-binding" motif for many protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The diaminopyrimidine core can form critical hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) region of ATP.

While specific docking studies for this compound against a panel of kinases are not detailed, its potential as a kinase inhibitor scaffold is strong. Computational models of related diaminopyrimidine-based compounds binding to kinases like Cyclin-Dependent Kinases (CDKs) or Janus Kinases (JAKs) consistently show the 2- and 4-amino groups forming hydrogen bonds with the kinase hinge. The substituents at the 5- and 6-positions then project into solvent-exposed regions or deeper hydrophobic pockets, determining the inhibitor's potency and selectivity. The 5-iodo and 6-methyl groups of the title compound would be expected to influence these secondary interactions.

Computational methods are vital for predicting and interpreting structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. While comprehensive Quantitative Structure-Activity Relationship (QSAR) models for this compound are not publicly documented, experimental SAR studies on its derivatives provide valuable data that can inform future computational modeling.

A notable example comes from the investigation of N4-substituted derivatives of this compound as agonists for Toll-like Receptor 8 (TLR8), a key receptor in the innate immune system. A high-throughput screen first identified N4-butyl-5-iodo-6-methylpyrimidine-2,4-diamine as a pure TLR8 agonist. nih.gov Subsequent detailed SAR studies revealed key structural requirements for potency:

N4-Substitution: A butyl group at the N4 position was found to be optimal for TLR8 agonistic activity.

C5-Halogen: Replacement of the 5-iodo group with other halogens like chloro, bromo, or fluoro resulted in a loss of potency. This highlights the importance of the size, polarizability, and/or lipophilicity of the iodine atom at this position.

Aromatic Bulk: The introduction of bulky aromatic groups was also detrimental to activity, suggesting specific spatial constraints within the TLR8 binding pocket.

These experimentally derived rules are critical for developing predictive computational models. A QSAR model for this series would correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) of different substituents with their observed biological activity. Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective TLR8 agonists.

Interactive Data Table: Summary of Experimental SAR for TLR8 Agonism The following table summarizes the observed impact of substitutions on the this compound scaffold on TLR8 agonist activity. nih.gov

| Position of Modification | Substitution | Impact on Potency |

| N4 | Butyl | Optimal |

| C5 | Chloro, Bromo, Fluoro (replacing Iodo) | Decrease |

| General | Aromatic Bulk | Decrease |

Investigation of Tautomeric Equilibria and Conformational Landscapes

Beyond interactions with biological targets, the intrinsic properties of a molecule, such as its preferred tautomeric and conformational states, are critical to its function. Computational chemistry provides the means to investigate these properties at a quantum mechanical level.

Tautomeric Equilibria:

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, several potential tautomeric forms exist due to the presence of the amino groups and the pyrimidine ring nitrogens. The molecule can exist in the canonical diamino form or in various imino tautomeric forms.

While specific computational studies on the tautomerism of this compound are scarce, theoretical calculations on related aminopyrimidines and aminopyridines consistently show that the amino form is the most stable tautomer in the gas phase and in non-polar solvents. nih.gov The relative stability of tautomers can, however, be influenced by the environment, such as the polarity of the solvent or the specific hydrogen-bonding network within a protein's active site. Computational methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different tautomers, providing insight into their equilibrium populations under various conditions. Understanding which tautomer is predominant is crucial, as different tautomers present different hydrogen bonding patterns and may bind to a target with significantly different affinities.

Conformational Landscapes:

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotations of the C-N bonds of the two amino groups.

The pyrimidine ring itself is largely planar. However, the orientation of the amino groups relative to the ring can vary. Computational studies on related diaminopyrimidine structures have explored the rotational barriers and preferred orientations of these groups. acs.org The conformational landscape defines the set of low-energy shapes a molecule can adopt. The specific conformation a molecule adopts upon binding to a biological target (the "bioactive conformation") must be an accessible, low-energy state. Computational methods can map this landscape, identifying the most stable conformers and the energy barriers between them, which is essential for understanding the molecule's dynamic behavior and its ability to adapt its shape to fit into a binding site.

Biological and Pharmacological Research Applications of 5 Iodo 6 Methylpyrimidine 2,4 Diamine Analogues Excluding Clinical Outcomes and Safety Profiles

Mechanism-Based Enzyme Inhibition Studies

Analogues of 5-iodo-6-methylpyrimidine-2,4-diamine have been the subject of extensive research in the field of enzyme inhibition, primarily focusing on their potential as inhibitors of dihydrofolate reductase and various protein kinases. These studies are crucial in understanding the molecular interactions that drive their biological activity and in the rational design of more potent and selective therapeutic agents.

Dihydrofolate Reductase (DHFR) Inhibition by 2,4-Diaminopyrimidines

The 2,4-diaminopyrimidine (B92962) moiety is a well-established pharmacophore known for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of this enzyme disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies. The 2,4-diaminopyrimidine structure mimics the binding of the natural substrate, dihydrofolate, to the active site of the enzyme.

The 2,4-diaminopyrimidine scaffold has been utilized in the development of inhibitors targeting DHFR from various bacterial species. A notable example is trimethoprim, a 2,4-diaminopyrimidine derivative widely used as an antibacterial agent. mdpi.commdpi.com Research has focused on designing analogues with improved potency and selectivity against DHFR from pathogenic bacteria, including nontuberculous mycobacteria (NTM) such as Mycobacterium avium and Mycobacterium abscessus. chemrxiv.orgnih.govnih.govdundee.ac.uk

Studies have demonstrated that certain 2,4-diaminopyrimidine derivatives exhibit potent activity against purified DHFR from these mycobacterial species. nih.gov For instance, a compound derived from the malarial DHFR inhibitor P218, which features the 2,4-diaminopyrimidine core, showed significant inhibitory activity against DHFR from both M. avium and M. abscessus. nih.gov Furthermore, investigations into 6-alkyl-2,4-diaminopyrimidine-based inhibitors have revealed biological potency against Bacillus anthracis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 µg/mL for both organisms. nih.govresearchgate.net These comparative studies are essential for developing broad-spectrum antibacterial agents or drugs tailored to specific, hard-to-treat infections.

Inhibition of Bacterial DHFR by 2,4-Diaminopyrimidine Analogues

| Bacterial Species | Inhibitor Type | Observed Activity | Reference |

|---|---|---|---|

| Mycobacterium avium | 2,4-Diaminopyrimidine derivative (P218 analogue) | Potent inhibition of purified DHFR | nih.gov |

| Mycobacterium abscessus | 2,4-Diaminopyrimidine derivative (P218 analogue) | Potent inhibition of purified DHFR | nih.gov |

| Bacillus anthracis | 6-Alkyl-2,4-diaminopyrimidine | MIC values in the range of 0.125–8 µg/mL | nih.govresearchgate.net |

| Staphylococcus aureus | 6-Alkyl-2,4-diaminopyrimidine | MIC values in the range of 0.125–8 µg/mL | nih.govresearchgate.net |

The structure-activity relationship (SAR) of 6-alkyl-2,4-diaminopyrimidine DHFR inhibitors has been a subject of detailed investigation. nih.gov The substitution at the C6 position of the pyrimidine (B1678525) ring has been shown to influence the inhibitory activity against bacterial DHFR. nih.govresearchgate.net While the 2,4-diamino groups are crucial for binding to the active site of DHFR, modifications at other positions can modulate potency and selectivity.

For instance, the introduction of alkyl groups at the C6 position of the 2,4-diaminopyrimidine core has been explored to enhance interactions with the enzyme's active site. nih.gov However, studies on a series of (±)-6-alkyl-2,4-diaminopyrimidines showed that while they retained activity against Bacillus anthracis and Staphylococcus aureus, their potency was somewhat attenuated compared to analogues without substitution at the C6 position. nih.govresearchgate.net X-ray crystallography studies revealed that the hydrophobic nature of the C6-alkyl substitutions leads to interactions with protein residues such as Leu 20 and Leu 28, causing a minor conformational change in the enzyme. researchgate.net This change opens up a side pocket containing water molecules that are thought to be important for the catalytic reaction, suggesting new avenues for inhibitor design. researchgate.net

Further SAR studies on 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii have also been conducted. nih.gov In general, for trimethoxy-substituted analogues, increasing the size of the substituent at the N-10 position from a methyl group to larger groups led to a decrease in both potency and selectivity for both P. carinii and T. gondii DHFR. nih.gov Conversely, for dimethoxy-substituted analogues, N-10 methylation generally decreased potency but increased selectivity for T. gondii DHFR. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) Targeting

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in the repair of DNA single-strand breaks through the base excision repair (BER) pathway. youtube.com Its inhibition has become a validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. researchgate.netresearchgate.net The therapeutic concept relies on synthetic lethality, where inhibiting PARP-1 in a cancer cell that already has a compromised DNA repair pathway leads to cell death. youtube.com

The chemical scaffolds of approved PARP inhibitors are designed to bind to the catalytic domain of PARP-1, competing with its natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.net While the specific compound this compound is not prominently featured as a direct PARP-1 inhibitor in available research, the broader 2,4-diaminopyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry. Such scaffolds are versatile frameworks for developing inhibitors against various enzyme targets, including kinases and other ATP-dependent enzymes. rsc.orgnih.gov The development of novel PARP-1 inhibitors has explored a variety of heterocyclic scaffolds, including those based on pyridazines and pyrimidines, to optimize potency and selectivity. nih.govnih.gov The exploration of diaminopyrimidine derivatives as potential PARP-1 inhibitors would be a rational approach in medicinal chemistry, aiming to identify new compounds that can effectively engage the nicotinamide-binding site of the enzyme.

Immunomodulatory Activities of 2,4-Diaminopyrimidine Derivatives

Analogues of this compound have been identified as potent and specific agonists of Toll-like receptor 8 (TLR8). nih.gov TLR8 is an endosomal receptor that plays a key role in the innate immune system by recognizing single-stranded RNA, leading to the activation of immune responses. nih.govresearchgate.net Activation of TLR8 triggers a distinct cytokine profile that favors the development of T helper 1 (Th1) cells, which are critical for cell-mediated immunity. nih.gov

A high-throughput screening campaign identified N4-butyl-5-iodo-6-methylpyrimidine-2,4-diamine as a selective TLR8 agonist. nih.gov This discovery has spurred further investigation into this chemical class for its potential use as an immune-activating agent. Structure-activity relationship (SAR) studies have focused on modifying substituents at the C5 and N4 positions of the pyrimidine ring to enhance potency and selectivity. nih.govnih.gov

Systematic investigation into the structure-activity relationships of N4-substituted-5-iodo-6-methylpyrimidine-2,4-diamines has yielded precise insights into the chemical features required for potent TLR8 agonism. nih.gov

Key findings from these studies indicate:

N4-Substitution: An alkyl substituent at the N4 position is critical for activity, with a butyl group being identified as optimal. nih.gov

C5-Halogenation: The iodo group at the C5 position is crucial for potency. Replacing the iodine with other halogens such as bromine, chlorine, or fluorine results in a significant loss of agonistic activity. nih.gov

C5-Alkylamino Substitution: While substitution of the C5-iodo group is generally detrimental, introducing certain 5-alkylamino derivatives can lead to a significant enhancement of potency. Notably, the compound 5-(4-aminobutyl)-N4-butyl-6-methylpyrimidine-2,4-diamine demonstrated a marked increase in activity. nih.gov

Aromatic Bulk: The introduction of aromatic bulk to the structure leads to a decrease in potency. nih.gov

| Compound Modification | Position | Substituent | Impact on TLR8 Agonist Potency |

|---|---|---|---|

| N4-Substitution | N4 | Butyl | Optimal |

| C5-Halogen Replacement | C5 | Chloro, Bromo, or Fluoro (for Iodo) | Loss of potency |

| Introduction of Aromatic Bulk | Various | Aromatic groups | Loss of potency |

| C5-Alkylamino Substitution | C5 | 5-(4-aminobutyl) | Significant enhancement |

The activation of TLR8 by N4-butyl-5-iodo-6-methylpyrimidine-2,4-diamine and its potent analogues leads to the production of a specific profile of cytokines that promotes a Th1-type immune response. nih.gov In vitro studies using human blood have shown that these compounds are potent inducers of Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12). nih.gov The production of IFN-γ and IL-12 is a hallmark of TLR8-dependent activation in myeloid dendritic cells. nih.govfigshare.com

This Th1-biasing cytokine profile is considered favorable for applications where a robust cell-mediated immune response is desired. nih.gov Importantly, these pyrimidine-based TLR8 agonists induce lower levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) compared to their induction of IFN-γ and IL-12. nih.gov This suggests that the inflammatory and reactogenic properties of these compounds may be more favorable than other known TLR8 agonists. nih.gov

| Cytokine | Induction Level | Associated Immune Response |

|---|---|---|

| IFN-γ | Potently Induced | Th1-Biasing |

| IL-12 | Potently Induced | Th1-Biasing |

| IL-1β | Lower Levels | Pro-inflammatory |

| IL-6 | Lower Levels | Pro-inflammatory |

| IL-8 | Lower Levels | Pro-inflammatory |

Immune cell degranulation is a rapid process by which cells like mast cells, basophils, and natural killer (NK) cells release pre-formed mediators from their granules to respond to threats. mdpi.com This process is tightly controlled by complex intracellular signaling cascades that are heavily dependent on the activity of various protein kinases. Key signaling pathways involve immunoreceptor tyrosine-based activation motifs (ITAMs), which, upon activation, trigger a cascade involving spleen tyrosine kinase (Syk), phospholipase C-gamma (PLCγ), and mitogen-activated protein kinases (MAPKs), ultimately leading to granule release. mdpi.comresearchgate.net

The 2,4-diaminopyrimidine scaffold is a well-established core structure for the development of potent kinase inhibitors. nih.govrsc.org Derivatives of this scaffold have been optimized to target specific kinases involved in immune signaling. For instance, different series of 2,4-diaminopyrimidine compounds have been developed as inhibitors of MAP kinase-activated protein kinase 2 (MK2) and c-Jun N-terminal kinase (JNK). nih.govrsc.org Since MAPKs are known to be involved in the signaling pathways that control mast cell degranulation, the modulation of these kinases by 2,4-diaminopyrimidine derivatives represents a potential mechanism for regulating this immune response. researchgate.net By inhibiting key kinases in the degranulation pathway, such compounds could potentially suppress the release of inflammatory mediators from immune cells.

Toll-like Receptor 8 (TLR8) Agonistic Activity of N4-substituted-5-iodo-6-methylpyrimidine-2,4-diamines

Development as Scaffolds and Bioisosteres in Medicinal Chemistry

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, valued for its ability to form key hydrogen bond interactions with a wide range of biological targets, particularly ATP-binding sites in kinases. rsc.orgnih.govnih.gov This versatility has led to its use in the development of therapeutic agents for various diseases, including cancer and infectious diseases. rsc.orgmdpi.com

As a central scaffold, the 2,4-diaminopyrimidine structure allows for synthetic modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. Structure-activity relationship (SAR) studies on this core have led to the development of potent inhibitors for targets such as cyclin-dependent kinase 7 (CDK7) and dihydrofolate reductase (DHFR). nih.govmdpi.com

The concept of bioisosterism, which involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a fundamental strategy in drug design to enhance efficacy, alter selectivity, or improve pharmacokinetic profiles. cambridgemedchemconsulting.compatsnap.com The 2,4-diaminopyrimidine moiety itself can be considered a bioisostere for other bicyclic or heterocyclic systems that present a similar array of hydrogen bond donors and acceptors. Medicinal chemists can use this scaffold to engage in "scaffold hopping," a technique to discover new lead compounds by replacing a central molecular core with a structurally different but functionally similar one. mdpi.com This approach can lead to novel intellectual property and compounds with improved drug-like properties.

Bioisosteric Replacements at the C5-Position for Enhanced Biological Profiles

The C5-position of the 2,4-diaminopyrimidine core is a critical site for modification to modulate the pharmacological activity of its derivatives. The 5-iodo precursor is particularly useful in this regard, enabling the introduction of various aryl groups through Suzuki coupling reactions. This allows researchers to probe the binding pockets of target enzymes and receptors to enhance potency and selectivity.

In the context of anti-tubercular drug discovery, 2,4-diaminopyrimidine derivatives with side chains at the C5-position have been designed to occupy a specific glycerol (B35011) binding site in the Mycobacterium tuberculosis DHFR (mt-DHFR). nih.govderpharmachemica.com This strategy aims to improve selectivity over human DHFR (h-DHFR). The hydrophilicity and size of the side chains introduced at this position are critical factors in achieving potent anti-tubercular activity. nih.govderpharmachemica.com

Design of Novel Analogues for Therapeutic Applications

The versatility of the 2,4-diaminopyrimidine scaffold has led to the design of novel analogues with a wide range of potential therapeutic applications, including anticancer, antibacterial, and anti-tubercular activities.

Anticancer Agents:

Novel 2,4-diaminopyrimidine derivatives have been synthesized and evaluated as potent antitumor agents. researchgate.net By incorporating triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds, researchers have developed compounds with significant potency against various cancer cell lines. researchgate.net For example, compounds 9k and 13f demonstrated notable antitumor activities against A549, HCT-116, PC-3, and MCF-7 cell lines. researchgate.net Further studies on compound 9k revealed that it can inhibit the proliferation of A549 cells, induce apoptosis by decreasing the mitochondrial membrane potential, suppress tumor cell migration, and cause cell cycle arrest at the G2-M phase. researchgate.net

In another study, novel 2,4-diaminopyrimidine derivatives were designed to target p21-activated kinase 4 (PAK4), a protein implicated in cancer progression. ijpsonline.com Among the synthesized compounds, B6 exhibited the highest potency against A549 cells and displayed a strong inhibitory activity against PAK4. ijpsonline.com Molecular docking studies indicated a favorable binding mode between compound B6 and PAK4, suggesting its potential as a candidate for further development as a PAK4 inhibitor. ijpsonline.com

Anticancer Activity of Novel 2,4-Diaminopyrimidine Analogues

| Compound | Target/Application | Cell Line | IC50 (µM) |

|---|---|---|---|

| 9k | Antitumor Agent | A549 | 2.14 |

| HCT-116 | 3.59 | ||

| PC-3 | 5.52 | ||

| MCF-7 | 3.69 | ||

| 13f | Antitumor Agent | A549 | 1.98 |

| HCT-116 | 2.78 | ||

| PC-3 | 4.27 | ||

| MCF-7 | 4.01 | ||

| B6 | PAK4 Inhibitor | A549 | 2.533 |

Antibacterial and Anti-tubercular Agents:

The 2,4-diaminopyrimidine core is a well-established scaffold for targeting DHFR in bacteria and mycobacteria. A series of substituted 2,4-diaminopyrimidines have been prepared and evaluated for their activity against Bacillus anthracis. mdpi.com The isobutenyl (1e ) and phenyl (1h ) derivatives showed the most significant activity, with minimum inhibitory concentrations (MICs) of 0.5 µg/mL and 0.375–1.5 µg/mL, respectively. mdpi.com

In the fight against tuberculosis, researchers have designed and synthesized a series of mt-DHFR inhibitors based on the 2,4-diaminopyrimidine core. nih.gov These compounds feature side chains intended to occupy the glycerol binding site unique to mt-DHFR, thereby enhancing selectivity. nih.gov Among these, compound 16l demonstrated good anti-TB activity with a MIC of 6.25 µg/mL and significant selectivity against vero cells. nih.gov

Antibacterial and Anti-tubercular Activity of 2,4-Diaminopyrimidine Analogues

| Compound | Target/Application | Organism | Activity (MIC) |

|---|---|---|---|

| 1e | DHFR Inhibitor | Bacillus anthracis | 0.5 µg/mL |

| 1h | DHFR Inhibitor | Bacillus anthracis | 0.375–1.5 µg/mL |

| 16l | mt-DHFR Inhibitor | Mycobacterium tuberculosis H37Ra | 6.25 µg/mL |

Other Investigational Biological Activities

In Vitro Antioxidant Activity of Pyrimidine Derivatives

The antioxidant activity of pyrimidine derivatives can be evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and reducing power assays. rsc.org The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. rsc.org

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthesis of Halogenated Pyrimidines

The synthesis of halogenated pyrimidines is undergoing a significant transformation towards more environmentally friendly and sustainable methods. rasayanjournal.co.innih.gov Traditional approaches often rely on hazardous reagents and harsh reaction conditions, leading to significant environmental concerns. rasayanjournal.co.in The principles of green chemistry are now guiding the development of novel synthetic routes that are safer, more efficient, and generate less waste. rasayanjournal.co.inresearchgate.net

Recent advancements in this area include the use of water as a green solvent, which is a practical and environmentally benign alternative to organic solvents. rsc.org The utilization of readily available and inexpensive potassium halides as a halogen source, coupled with non-toxic reagents like hypervalent iodine(III), allows for clean and efficient halogenation at room temperature. rsc.org Furthermore, solvent-free methods, such as mechanical grinding, are being explored for the iodination of pyrimidine (B1678525) derivatives. mdpi.com These solid-state reactions can be exothermic and proceed to completion in a short amount of time, often with high yields. mdpi.com

Microwave-assisted synthesis is another promising green technique that can significantly reduce reaction times and improve yields in the preparation of pyrimidine derivatives. ijper.orgresearchgate.net These innovative approaches not only make the synthesis of halogenated pyrimidines more sustainable but also open up new possibilities for the efficient production of compounds like 5-Iodo-6-methylpyrimidine-2,4-diamine.

| Method | Key Features | Advantages | References |

|---|---|---|---|

| Aqueous Halogenation | Utilizes water as a solvent and hypervalent iodine(III) reagents. | Environmentally friendly, mild reaction conditions, high yields. | rsc.org |

| Mechanical Grinding | Solvent-free reaction under mechanical stress. | Reduced waste, shorter reaction times, high efficiency. | mdpi.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Rapid synthesis, improved yields, enhanced product purity. | ijper.orgresearchgate.net |

Advanced Spectroscopic and Crystallographic Studies for Structure-Function Insights

A deep understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating their structure-function relationships. researchgate.netnih.gov Advanced spectroscopic and crystallographic techniques are indispensable tools in this endeavor. Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely used to characterize the chemical structure of newly synthesized pyrimidine derivatives. nih.gov

Single-crystal X-ray diffraction provides precise information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net This data is invaluable for understanding how these molecules pack in a crystal lattice and how they might interact with biological targets. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions within the crystal structure, providing insights into the forces that govern crystal packing. nih.gov

The integration of experimental data from these techniques with computational modeling allows for a comprehensive understanding of the electronic and steric properties of the molecule, which in turn informs the design of new derivatives with enhanced biological activity.

Synergistic Computational and Experimental Design for Targeted Molecular Discovery